molecular formula C20H21NO5S2 B2945533 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034264-69-0

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2945533
CAS RN: 2034264-69-0
M. Wt: 419.51
InChI Key: HKPKWDXKMSJJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H21NO5S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regiocontrolled Synthesis of γ-Hydroxybutenolides

The photooxygenation of 2-thiophenyl-substituted furans leads to the regiocontrolled synthesis of γ-hydroxybutenolides. This process is rapid, quantitative, and highlights the transformation of the thiophenyl moiety into other compounds during the reaction, showcasing the compound's utility in organic synthesis and chemical transformations (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Antioxidant and Anticancer Activity

Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural motifs with the given compound, demonstrates significant antioxidant and anticancer activities. These derivatives show promise in the treatment of human glioblastoma and triple-negative breast cancer cell lines, indicating potential therapeutic applications of structurally related compounds (Tumosienė et al., 2020).

Photoinduced Oxidative Annulation

The compound has been utilized in photoinduced oxidative annulation processes, forming highly functionalized polyheterocyclic compounds. This indicates its value in creating complex organic molecules through efficient chemical pathways, highlighting its importance in synthetic organic chemistry (Zhang et al., 2017).

Dye-Sensitized Solar Cells

Derivatives with furan conjugated linkers, similar in structure to the compound , have been used in dye-sensitized solar cells. These studies show how modifications in the molecular structure can lead to significant improvements in solar energy conversion efficiency, demonstrating the compound's potential application in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S2/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-11-26-13-16)18-3-2-12-27-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPKWDXKMSJJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.